molecular formula C58H84N2O18 B1175055 Trichomycin B CAS No. 12699-00-2

Trichomycin B

カタログ番号: B1175055
CAS番号: 12699-00-2
分子量: 1097.3 g/mol
InChIキー: LWTOHQGGAJCWFV-DWWLNLDRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trichomycin B is a polyene macrolide antibiotic derived from the genus Streptomyces. It is known for its antifungal and antiprotozoal properties.

準備方法

Synthetic Routes and Reaction Conditions: Trichomycin B is typically produced through fermentation processes involving Streptomyces species. The fermentation conditions include a nutrient-rich medium, optimal pH, and temperature control to maximize yield .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation, followed by extraction and purification processes. The extraction is usually done using organic solvents, and the purification involves chromatographic techniques to isolate the compound in its pure form .

化学反応の分析

Types of Reactions: Trichomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy or reduce toxicity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities or improved pharmacokinetic properties .

科学的研究の応用

Scientific Research Applications

Trichomycin B has diverse applications across several scientific fields:

Microbiology

  • Antifungal Studies : It is utilized in microbiological studies to investigate its efficacy against various fungal pathogens. Although its antifungal activity is lower than that of trichomycin A, it serves as a comparative agent in research on polyene macrolides .
  • Protozoal Inhibition : Research has explored its potential in inhibiting protozoal growth, making it valuable for studies on parasitic infections.

Pharmaceutical Development

  • Antifungal Drug Development : There is ongoing research into enhancing the efficacy of this compound or modifying its structure to improve its antifungal properties. Its role as a reference standard in quality control processes for antifungal agents is also significant .
  • Treatment of Infections : Investigations are underway regarding its potential use in treating fungal infections, particularly in immunocompromised patients who are more susceptible to opportunistic pathogens.

Biochemical Research

  • Model Compound : this compound serves as a model compound for studying the chemical properties and mechanisms of action of polyene macrolides. Its unique structural characteristics provide insights into the design of new antifungal agents with improved selectivity and potency .

Comparative Analysis with Other Polyene Macrolides

The table below summarizes the antifungal activity and unique features of this compound compared to other polyene macrolides:

Compound NameStructure TypeAntifungal ActivityUnique Features
Trichomycin APolyene MacrolideHighMore potent than this compound against fungi
Amphotericin BPolyene MacrolideVery HighWidely used clinically; effective against systemic infections
NystatinPolyene MacrolideModeratePrimarily used topically; effective against skin infections
CandicidinPolyene MacrolideModerateDerived from Streptomyces griseus; used in animal health
HachimycinPolyene MacrolideVariableAntiprotozoal properties alongside antifungal activity

Case Studies

Several case studies highlight the application of this compound in clinical settings:

  • Study on Fungal Infections : A comparative study indicated that while this compound possesses lower antifungal activity than trichomycin A, it can still be effective in specific contexts where milder antifungal action is desired or when resistance to other agents occurs .
  • Research on Selective Toxicity : Investigations into the selective toxicity of this compound have revealed insights into its potential modifications to enhance efficacy while minimizing toxicity to human cells .

作用機序

Trichomycin B exerts its effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane integrity, leading to increased permeability and leakage of essential cellular contents, ultimately causing cell death. The selective toxicity of this compound towards fungal cells is due to its high affinity for ergosterol, which is absent in mammalian cell membranes .

類似化合物との比較

  • Amphotericin B
  • Nystatin
  • Natamycin
  • Candicidin
  • Methyl Paricin

Comparison: Trichomycin B, like other polyene macrolides, targets fungal cell membranes by binding to ergosterol. it is unique in its specific structural features and spectrum of activity. Compared to Amphotericin B, this compound may exhibit lower toxicity but also lower antifungal activity. Nystatin and Natamycin are primarily used for topical applications, whereas this compound has potential for systemic use .

生物活性

Trichomycin B is a polyene macrolide antibiotic derived from the genus Streptomyces. This compound has garnered attention for its biological activity, particularly its antifungal properties. This article will explore the biological activity of this compound, including its mechanisms of action, comparative efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

This compound shares a molecular formula of C58H84N2O18 with its counterpart, Trichomycin A. However, structural analysis via NMR spectroscopy reveals that this compound differs in the positioning of a hydroxyl group at C-5, which is located on C-9 in Trichomycin A . This structural variation contributes to differences in their biological activities.

Antifungal Activity

This compound exhibits antifungal activity, though it is generally considered less potent than Trichomycin A. Studies have demonstrated that this compound has lower effectiveness against fungi and yeasts compared to its counterpart, indicating a need for further research into its potential applications .

Comparative Antifungal Efficacy

The following table summarizes the antifungal activities of this compound compared to other antifungals:

Antifungal Agent Minimum Inhibitory Concentration (MIC) Activity Level
Trichomycin A0.5 µg/mLHigh
This compound2.0 µg/mLModerate
Amphotericin B0.25 µg/mLHigh
Fluconazole4.0 µg/mLModerate

Note: MIC values are indicative and may vary based on specific strains and testing conditions.

Case Studies

Several case studies have highlighted the clinical relevance of this compound in treating fungal infections:

  • Case Study in Leishmaniasis :
    A comparative study assessed various antifungal agents against Leishmania donovani, revealing that Trichomycin exhibited significant activity among 17 tested agents, suggesting potential applications beyond traditional fungal infections .
  • Treatment of Trichomonas Vaginitis :
    An oral administration case study documented successful treatment of a patient with trichomonas vaginitis using Trichomycin. This illustrates its utility in treating certain protozoal infections, expanding its therapeutic scope beyond just antifungal applications .
  • In Vitro Studies :
    In vitro assessments demonstrated variable efficacy against different Candida species, with results indicating that while this compound was less effective than AmB (Amphotericin B), it still showed promise in certain contexts .

Discussion

Despite its lower potency compared to other macrolides like Trichomycin A and Amphotericin B, this compound's unique chemical structure and biological activity warrant further investigation. Its potential applications in treating both fungal and protozoal infections could be explored through more extensive clinical trials.

特性

CAS番号

12699-00-2

分子式

C58H84N2O18

分子量

1097.3 g/mol

IUPAC名

(1R,3S,5S,7R,17R,18S,19E,21E,23E,25E,27E,29E,31E,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[(2S,5S)-7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

InChI

InChI=1S/C58H84N2O18/c1-35-17-14-12-10-8-6-4-5-7-9-11-13-15-20-46(76-57-54(71)52(60)53(70)37(3)75-57)32-49-51(56(72)73)48(68)34-58(74,78-49)33-45(66)29-44(65)28-43(64)27-40(61)18-16-19-41(62)31-50(69)77-55(35)36(2)21-26-42(63)30-47(67)38-22-24-39(59)25-23-38/h4-15,17,20,22-25,35-37,40,42-46,48-49,51-55,57,61,63-66,68,70-71,74H,16,18-19,21,26-34,59-60H2,1-3H3,(H,72,73)/b5-4+,8-6+,9-7+,12-10+,13-11+,17-14+,20-15+/t35-,36-,37+,40?,42-,43+,44-,45-,46?,48-,49-,51+,52-,53+,54-,55-,57-,58+/m0/s1

InChIキー

LWTOHQGGAJCWFV-DWWLNLDRSA-N

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CCCC(=O)CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

異性体SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H](C[C@@H](CC(CCCC(=O)CC(=O)O[C@@H]1[C@@H](C)CC[C@@H](CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)C(=O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O

正規SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CCCC(=O)CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

同義語

Trichomycin B

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。